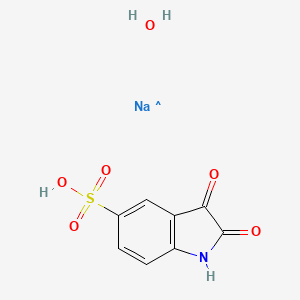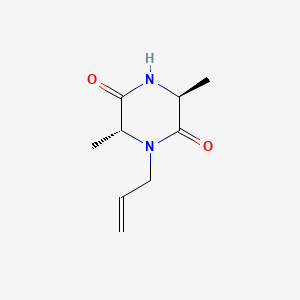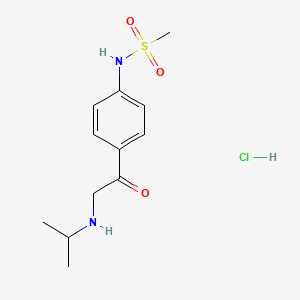
2-Hydroxy-N-desmethyl Trimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-desmethyl Trimipramine is a metabolite of the tricyclic antidepressant trimipramine. Trimipramine is known for its atypical pharmacological profile, differing from other tricyclic antidepressants such as amitriptyline and imipramine. The compound is of interest due to its interactions with various monoamine transporters and its potential contributions to the antidepressant effects of trimipramine .
Méthodes De Préparation
The synthesis of 2-Hydroxy-N-desmethyl Trimipramine typically involves the hydroxylation and demethylation of trimipramine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. industrial production methods would likely involve controlled chemical reactions to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2-Hydroxy-N-desmethyl Trimipramine undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a more basic structure.
Substitution: Various substituents can be introduced to the aromatic ring or the side chains, altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-N-desmethyl Trimipramine has several scientific research applications:
Chemistry: It is used as a reference material in the study of tricyclic antidepressants and their metabolites.
Biology: The compound is studied for its interactions with monoamine transporters, which are crucial in understanding its pharmacological effects.
Medicine: Research into its role as a metabolite of trimipramine helps in understanding the drug’s overall efficacy and safety profile.
Industry: It is used in the development and testing of new antidepressant drugs, providing insights into the metabolic pathways and potential side effects
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-desmethyl Trimipramine involves its interaction with monoamine transporters, including those for noradrenaline, serotonin, and dopamine. It inhibits the reuptake of these neurotransmitters, albeit less potently than trimipramine itself. This inhibition can contribute to the antidepressant effects by increasing the availability of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-desmethyl Trimipramine is similar to other metabolites of trimipramine, such as desmethyl-trimipramine and trimipramine-N-oxide. it is less potent in inhibiting monoamine transporters compared to desmethyl-trimipramine. Its unique hydroxyl group distinguishes it from other metabolites, potentially affecting its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Desmethyl-trimipramine
- Trimipramine-N-oxide
- Amitriptyline
- Imipramine
These compounds share structural similarities and are studied for their antidepressant properties and interactions with monoamine transporters .
Propriétés
IUPAC Name |
11-[2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUUVIRCVGRTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942832 |
Source


|
| Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-14-4 |
Source


|
| Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









